molecular formula C10H22ClO2P B14261152 Ethyl octylphosphonochloridate CAS No. 163654-98-6

Ethyl octylphosphonochloridate

Cat. No.: B14261152
CAS No.: 163654-98-6
M. Wt: 240.71 g/mol
InChI Key: GVKKZVRHBRQKDO-UHFFFAOYSA-N
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Description

Ethyl octylphosphonochloridate is an organophosphorus compound characterized by the presence of an ethyl group, an octyl group, and a phosphonochloridate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl octylphosphonochloridate can be synthesized through the reaction of octylphosphonic acid with thionyl chloride, followed by the addition of ethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

  • Octylphosphonic acid reacts with thionyl chloride to form octylphosphonochloridate.
  • The resulting octylphosphonochloridate is then treated with ethanol to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl octylphosphonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of phosphonates or phosphonamides.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form octylphosphonic acid and ethanol.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphines, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Phosphonates: Formed through substitution reactions with alcohols.

    Phosphonamides: Formed through substitution reactions with amines.

    Phosphonic Acids: Formed through hydrolysis or oxidation reactions.

Scientific Research Applications

Ethyl octylphosphonochloridate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of phosphonate esters and phosphonamide derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of flame retardants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of ethyl octylphosphonochloridate involves the interaction of its phosphonochloridate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Ethyl octylphosphonochloridate can be compared with other organophosphorus compounds such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl hexylphosphonochloridate: Similar structure but with a hexyl group instead of an octyl group.

    Ethyl octylphosphonate: Lacks the chloridate group, making it less reactive in substitution reactions.

The uniqueness of this compound lies in its specific combination of ethyl and octyl groups, which can influence its reactivity and solubility properties, making it suitable for particular applications in research and industry.

Properties

CAS No.

163654-98-6

Molecular Formula

C10H22ClO2P

Molecular Weight

240.71 g/mol

IUPAC Name

1-[chloro(ethoxy)phosphoryl]octane

InChI

InChI=1S/C10H22ClO2P/c1-3-5-6-7-8-9-10-14(11,12)13-4-2/h3-10H2,1-2H3

InChI Key

GVKKZVRHBRQKDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=O)(OCC)Cl

Origin of Product

United States

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